1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide
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Overview
Description
1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide is an organic compound with a unique structure characterized by a seven-membered ring with three double bonds and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclohepta-2,4,6-triene with a suitable amide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with fewer double bonds.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclohepta-2,4,6-triene-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
Cycloheptatriene: A simpler compound with a seven-membered ring and three double bonds but lacking the carboxamide group.
Uniqueness
1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62360-30-9 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,3-dimethylcyclohepta-2,4,6-triene-1-carboxamide |
InChI |
InChI=1S/C10H13NO/c1-8-5-3-4-6-10(2,7-8)9(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
MCEWOPKHCYERGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=CC=C1)(C)C(=O)N |
Origin of Product |
United States |
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